4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
CAS No.: 2155852-81-4
Cat. No.: VC5524920
Molecular Formula: C5H9BrClN
Molecular Weight: 198.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2155852-81-4 |
---|---|
Molecular Formula | C5H9BrClN |
Molecular Weight | 198.49 |
IUPAC Name | 4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride |
Standard InChI | InChI=1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H |
Standard InChI Key | CXLODKHSPKDNIO-UHFFFAOYSA-N |
SMILES | C1CNCC=C1Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in public databases, analogous compounds exhibit distinct signals. For instance:
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-NMR: Protons on the tetrahydropyridine ring resonate between δ 1.8–3.5 ppm, with deshielded vinyl protons near δ 5.5–6.0 ppm .
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-NMR: The brominated carbon typically appears at δ 110–120 ppm, while the quaternary carbons adjacent to nitrogen resonate near δ 45–55 ppm .
Synthesis and Manufacturing
Patent-Scale Synthesis
A 2012 patent outlines an economical route to synthesize 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride via intermediates like 4-bromopyridine hydrochloride (Compound 09) :
Step 1: Bromination of 4-Aminopyridine
4-Aminopyridine is treated with hydrobromic acid (HBr) and bromine at 0°C, followed by sodium nitrite to yield 4-bromopyridine. Subsequent HCl gas treatment produces the hydrochloride salt .
Step 2: Alkylation and Reduction
The hydrochloride salt undergoes N-benzylation or N-alkylation, followed by reduction (e.g., catalytic hydrogenation) to form 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine .
Step 3: Deprotection and Salt Formation
The benzyl group is removed via acid hydrolysis, and the free base is converted to the hydrochloride salt using HCl gas .
Alternative Routes
Small-scale syntheses often employ Suzuki-Miyaura couplings or lithiation-borylation strategies. For example, tert-butyl 4-oxopiperidine-1-carboxylate can be triflated and cross-coupled with bis(pinacolato)diboron to generate boronate esters, though these methods are less cost-effective for large-scale production .
Applications in Pharmaceutical Research
Intermediate for Biologically Active Compounds
The compound’s bromide moiety facilitates cross-coupling reactions, enabling the synthesis of 4-aryl tetrahydropyridines—scaffolds prevalent in neuroprotective agents and kinase inhibitors . For instance:
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Suzuki Couplings: Palladium-catalyzed reactions with aryl halides yield derivatives evaluated for dopamine receptor modulation .
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Buchwald-Hartwig Aminations: Functionalization at the 4-position produces compounds with antitumor activity.
Case Study: Neuroprotective Agents
In a 2020 study, 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride was used to synthesize N-Boc-4-aryl tetrahydropyridines, which demonstrated >50% inhibition of Aβ fibril formation in Alzheimer’s models . The bromine atom’s electronegativity enhanced binding to amyloid plaques, underscoring its role in medicinal chemistry .
Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H302 | Acute oral toxicity | Use respiratory protection |
H315 | Skin corrosion/irritation | Wear gloves and protective clothing |
Comparative Analysis with Analogues
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridine Hydrochloride
This analogue (CAS 2416234-39-2) introduces a methyl group at the 5-position, increasing steric hindrance and altering reactivity. While its molecular weight (212.51 g/mol) is higher, the methyl group reduces solubility in polar solvents.
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